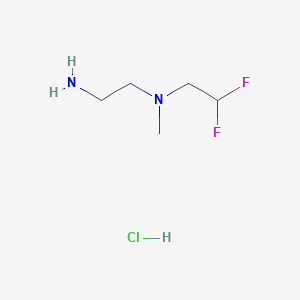
(2-氨基乙基)(2,2-二氟乙基)甲胺盐酸盐
描述
(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride is a chemical compound with the molecular formula C5H13ClF2N2 and a molecular weight of 174.62 g/mol . It is also known by its IUPAC name, N1-(2,2-difluoroethyl)-N1-methylethane-1,2-diamine hydrochloride . This compound is of interest due to its unique chemical structure, which includes both amino and difluoroethyl groups, making it a versatile molecule for various applications in scientific research and industry.
科学研究应用
(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
准备方法
The synthesis of (2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride typically involves the reaction of 2,2-difluoroethylamine with N-methylethylenediamine in the presence of hydrochloric acid . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield .
化学反应分析
(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
作用机制
The mechanism of action of (2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
相似化合物的比较
(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride can be compared with other similar compounds, such as:
(2-Aminoethyl)methylamine hydrochloride: Lacks the difluoroethyl group, which may result in different chemical and biological properties.
(2,2-Difluoroethyl)methylamine hydrochloride:
N1-(2,2-Difluoroethyl)-N1-methylethane-1,2-diamine: Similar structure but without the hydrochloride salt form, which can influence its solubility and stability.
The unique combination of amino and difluoroethyl groups in (2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N'-(2,2-difluoroethyl)-N'-methylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12F2N2.ClH/c1-9(3-2-8)4-5(6)7;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQISWFYTSZGMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)
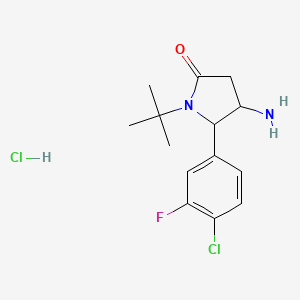
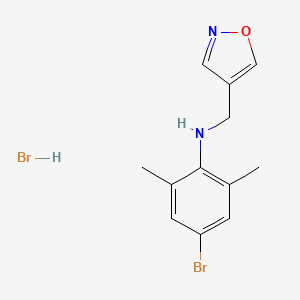

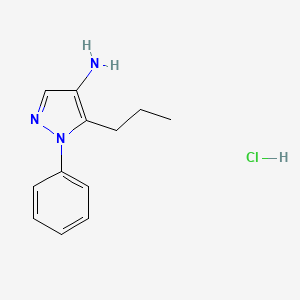
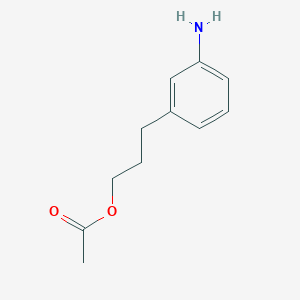
![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)
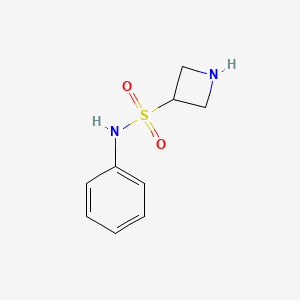
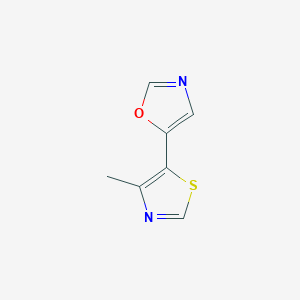

![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
